

Spectroscopic Data of 3-Bromo-5-fluoropicolinonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-5-fluoropicolinonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-5-fluoropicolinonitrile** (CAS No. 950670-18-5), a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

3-Bromo-5-fluoropicolinonitrile, with the molecular formula $C_6H_2BrFN_2$, is a substituted pyridine derivative of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitrile group on the pyridine ring, provides multiple reactive sites for further chemical modifications. Accurate interpretation of its spectroscopic data is crucial for confirming its structure and purity, which are fundamental to its application in complex organic synthesis.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the following numbering scheme is used for the atoms in **3-Bromo-5-fluoropicolinonitrile**.

Caption: Atom numbering for **3-Bromo-5-fluoropicolinonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of publicly available experimental NMR spectra for **3-Bromo-5-fluoropicolinonitrile**, the following data is based on established prediction methodologies using advanced computational algorithms. These predictions are grounded in the well-understood effects of substituents on the chemical shifts of pyridine rings. For comparative analysis, experimental data for the closely related compound, 3-Bromo-5-fluoropyridine, is also considered.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3-Bromo-5-fluoropicolinonitrile** is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

Predicted ¹ H NMR Data	
Proton	Predicted Chemical Shift (ppm)
H4	~8.0-8.2
H6	~8.5-8.7

Interpretation: The downfield chemical shifts of both protons are characteristic of their positions on an electron-deficient pyridine ring. The presence of the electron-withdrawing nitrile group at the C2 position is expected to deshield the adjacent proton H6, shifting it further downfield compared to H4. The fluorine atom at C5 will introduce splitting to the H4 and H6 signals due to H-F coupling.

Experimental Protocol (Predicted): A predicted ¹H NMR spectrum can be generated using software such as ChemDraw or other online NMR prediction tools. The standard parameters for such a prediction would be a simulated frequency of 400 MHz and deuterated chloroform (CDCl₃) as the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to display six distinct signals, one for each carbon atom in the molecule.

Predicted ^{13}C NMR Data	
Carbon	Predicted Chemical Shift (ppm)
C2 (C-CN)	~130-135
C3 (C-Br)	~115-120
C4	~140-145
C5 (C-F)	~160-165 (d, ^1JCF)
C6	~150-155
CN	~115-120

Interpretation: The chemical shifts are influenced by the nature of the substituents. The carbon atom bonded to the highly electronegative fluorine (C5) is expected to be the most downfield and will appear as a doublet due to one-bond coupling with ^{19}F . The carbon bearing the bromine atom (C3) will be shifted upfield relative to the other ring carbons. The nitrile carbon (CN) also appears in a characteristic region.

^{19}F NMR Spectroscopy

A single resonance is expected in the ^{19}F NMR spectrum.

Predicted ^{19}F NMR Data	
Fluorine	Predicted Chemical Shift (ppm)
F5	~(-110) - (-130)

Interpretation: The chemical shift of the fluorine atom is influenced by its position on the pyridine ring and the presence of the other substituents. The signal is expected to be a multiplet due to coupling with the adjacent protons, H4 and H6.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Bromo-5-fluoropicolinonitrile** will exhibit characteristic absorption bands corresponding to its functional groups.

Predicted IR Absorption Bands	
Frequency (cm ⁻¹)	Vibrational Mode
~2230	C≡N stretch (nitrile)
~1600-1400	C=C and C=N stretching (pyridine ring)
~1250	C-F stretch
~1100-1000	C-H in-plane bending
~850-750	C-H out-of-plane bending
~700-600	C-Br stretch

Interpretation: The most prominent and diagnostic peak will be the sharp absorption band for the nitrile group (C≡N) around 2230 cm⁻¹. The aromatic C=C and C=N stretching vibrations will appear in the 1600-1400 cm⁻¹ region. The C-F and C-Br stretching vibrations are also expected in their characteristic regions.

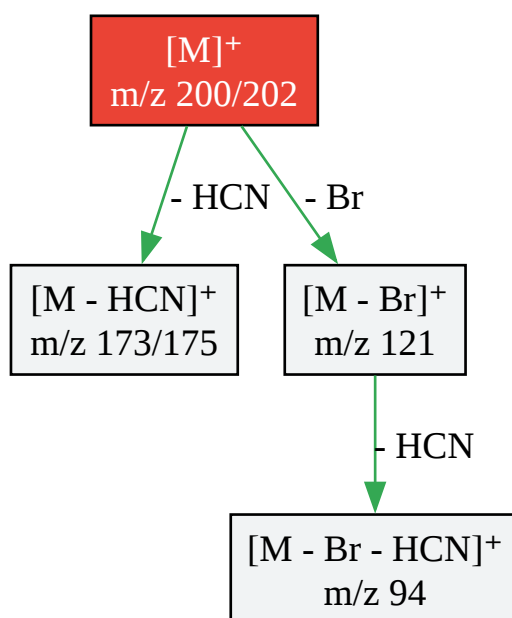
Experimental Protocol: An IR spectrum would typically be acquired using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Mass Spectrometry (MS)

The mass spectrum of **3-Bromo-5-fluoropicolinonitrile**, typically obtained by electron ionization (EI), is expected to show the molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrum Data	
m/z	Interpretation
200/202	$[M]^+$, Molecular ion peak (presence of Br isotopes)
173/175	$[M - \text{HCN}]^+$
121	$[M - \text{Br}]^+$
94	$[M - \text{Br} - \text{HCN}]^+$

Interpretation: Due to the presence of bromine, the molecular ion will appear as a pair of peaks ($[M]^+$ and $[M+2]^+$) with approximately equal intensity, corresponding to the natural abundance of the ^{79}Br and ^{81}Br isotopes. Common fragmentation pathways for picolinonitriles include the loss of HCN. Cleavage of the C-Br bond is also a likely fragmentation pathway, leading to a fragment at m/z 121.



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Caption: Predicted major fragmentation pathways for **3-Bromo-5-fluoropicolinonitrile**.

Experimental Protocol: A mass spectrum can be obtained using a mass spectrometer with an electron ionization (EI) source. The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Conclusion

The spectroscopic data presented in this guide, based on computational predictions and analysis of related structures, provide a robust framework for the identification and characterization of **3-Bromo-5-fluoropicolinonitrile**. The predicted NMR, IR, and MS data are consistent with the assigned structure and offer valuable insights for researchers working with this important chemical intermediate.

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